Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane
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Overview
Description
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[310]hexane is a bicyclic compound characterized by the presence of a bromine atom and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-oxabicyclo[3.1.0]hexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide are employed, often in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Oxidation Reactions: Products include diols or other oxidized derivatives.
Scientific Research Applications
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and oxirane ring are key functional groups that enable the compound to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane can be compared with other similar compounds such as:
Rel-(1R,5S,6r)-6-chloro-3-oxabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Rel-(1R,5S,6r)-6-fluoro-3-oxabicyclo[3.1.0]hexane: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.
Rel-(1R,5S,6r)-6-iodo-3-oxabicyclo[3.1.0]hexane: The presence of an iodine atom results in unique reactivity patterns compared to the bromine-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,5S)-6-bromo-3-oxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2/t3-,4+,5? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTUCUZWSSQA-NGQZWQHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-31-1 |
Source
|
Record name | rac-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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